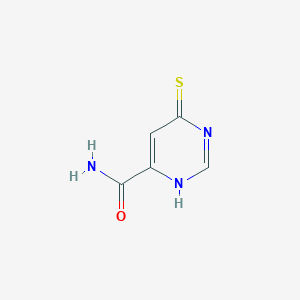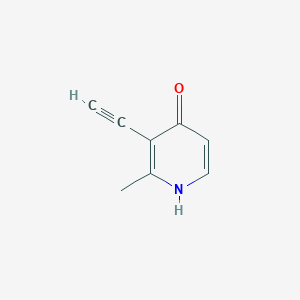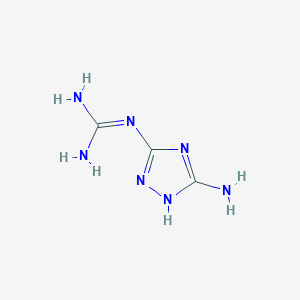![molecular formula C20H15N5O B13104817 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL CAS No. 351456-28-5](/img/structure/B13104817.png)
5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL is a complex organic compound that features a unique structure combining benzimidazole, indazole, and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indazole intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include strong bases like potassium tert-butoxide and solvents such as dimethyl sulfoxide (DMSO). The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres.
Substitution: Alkyl halides, nucleophiles; reactions often require polar aprotic solvents and may be catalyzed by transition metals
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzo[D]imidazole-2-YL derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
1H-Indazole derivatives: Compounds with the indazole moiety also show comparable pharmacological properties.
Pyridine derivatives: These compounds are widely studied for their diverse chemical reactivity and biological activities
Uniqueness
5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL is unique due to its combination of three distinct heterocyclic structures, which confer a broad spectrum of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
351456-28-5 |
|---|---|
Molekularformel |
C20H15N5O |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
5-[3-(1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-ol |
InChI |
InChI=1S/C20H15N5O/c1-11-14(9-21-10-18(11)26)12-6-7-15-13(8-12)19(25-24-15)20-22-16-4-2-3-5-17(16)23-20/h2-10,26H,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
UGACSUMQKHVXSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1C2=CC3=C(C=C2)NN=C3C4=NC5=CC=CC=C5N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)




![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)


![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)




